
rac-(1R,2S)-2-(4-chloro-2,5-dimethoxyphenyl)cyclopropan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(1R,2S)-2-(4-chloro-2,5-dimethoxyphenyl)cyclopropan-1-amine hydrochloride: is a synthetic compound that belongs to the class of cyclopropane derivatives. This compound is characterized by the presence of a cyclopropane ring substituted with a 4-chloro-2,5-dimethoxyphenyl group and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(4-chloro-2,5-dimethoxyphenyl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Substitution with 4-chloro-2,5-dimethoxyphenyl Group:
Introduction of the Amine Group: The amine group can be introduced via reductive amination or other amination reactions.
Formation of the Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are used under appropriate conditions.
Major Products Formed
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amine and alcohol derivatives.
Substitution Products: Various substituted aromatic compounds.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex molecules.
Study of Reaction Mechanisms: It serves as a model compound for studying reaction mechanisms involving cyclopropane derivatives.
Biology
Biological Activity Studies: The compound can be used to study the biological activity of cyclopropane derivatives, including their interactions with enzymes and receptors.
Medicine
Pharmaceutical Research: It may be investigated for potential therapeutic applications, such as its effects on neurological or cardiovascular systems.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of rac-(1R,2S)-2-(4-chloro-2,5-dimethoxyphenyl)cyclopropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions. The compound’s structural features, such as the cyclopropane ring and aromatic substituents, play a crucial role in its reactivity and interactions.
類似化合物との比較
Similar Compounds
rac-(1R,2S)-2-(4-chloro-2,5-dimethoxyphenyl)cyclopropan-1-amine: The free base form of the compound.
rac-(1R,2S)-2-(4-chloro-2,5-dimethoxyphenyl)cyclopropan-1-amine acetate: An acetate salt form.
rac-(1R,2S)-2-(4-chloro-2,5-dimethoxyphenyl)cyclopropan-1-amine sulfate: A sulfate salt form.
Uniqueness
The hydrochloride salt form of the compound is unique due to its enhanced solubility in water, which can be advantageous for certain applications. Additionally, the presence of the 4-chloro-2,5-dimethoxyphenyl group imparts specific chemical and biological properties that distinguish it from other cyclopropane derivatives.
特性
分子式 |
C11H15Cl2NO2 |
|---|---|
分子量 |
264.14 g/mol |
IUPAC名 |
(1R,2S)-2-(4-chloro-2,5-dimethoxyphenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H14ClNO2.ClH/c1-14-10-5-8(12)11(15-2)4-7(10)6-3-9(6)13;/h4-6,9H,3,13H2,1-2H3;1H/t6-,9+;/m0./s1 |
InChIキー |
AKLNOMCWKBTHHK-RDNZEXAOSA-N |
異性体SMILES |
COC1=CC(=C(C=C1[C@@H]2C[C@H]2N)OC)Cl.Cl |
正規SMILES |
COC1=CC(=C(C=C1C2CC2N)OC)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


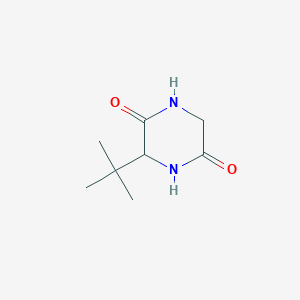
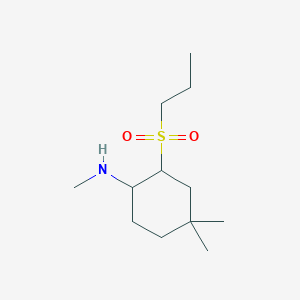
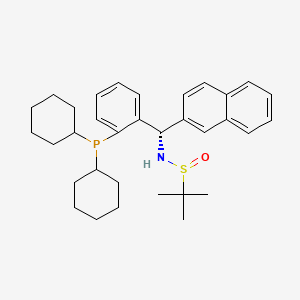
![4-[4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid](/img/structure/B13643117.png)
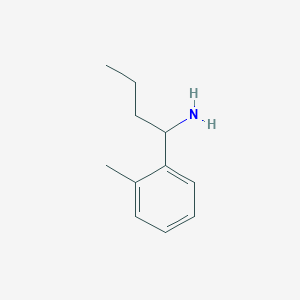
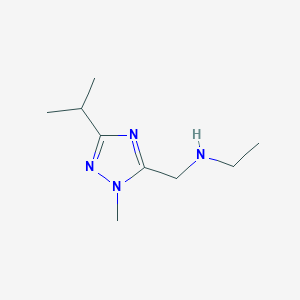
![Thiourea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-phenyl-](/img/structure/B13643133.png)
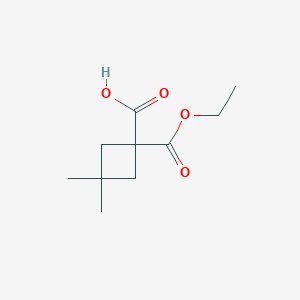

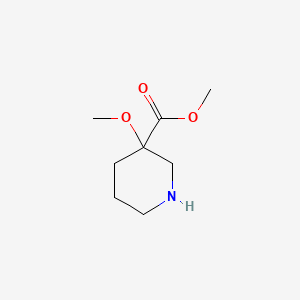
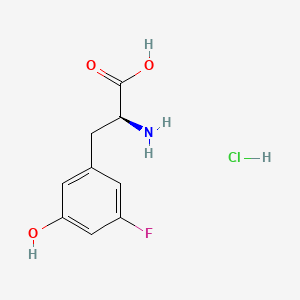
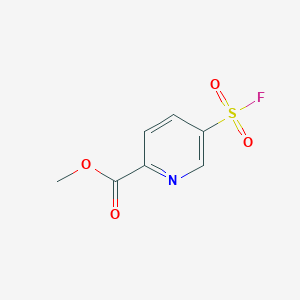

![(2S)-6-amino-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]hexanoic acid](/img/structure/B13643164.png)
